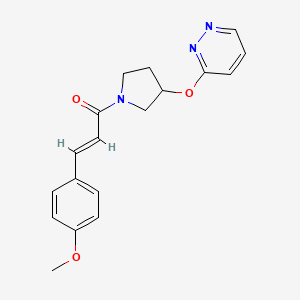

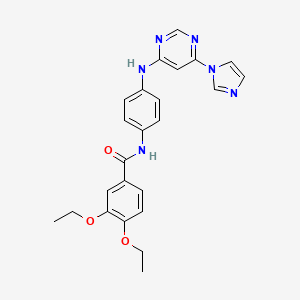

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib and is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action

Target of Action

The primary targets of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide Compounds containing an imidazole moiety, like this one, have been found to bind with high affinity to multiple receptors . These targets can be involved in a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The exact mode of action of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide It is known that imidazole derivatives can interact excellently with their targets . The interaction of the compound with its targets can lead to changes in the biological activities of the targets, which can result in the observed therapeutic effects .

Biochemical Pathways

The specific biochemical pathways affected by 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways can contribute to the overall therapeutic effects of the compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide These properties are crucial in determining the bioavailability of the compound, which in turn influences its therapeutic effects .

Result of Action

The molecular and cellular effects of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide The compound, due to its imidazole moiety, is likely to exert a range of effects at the molecular and cellular levels, contributing to its broad spectrum of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide in lab experiments include its specificity and potency in inhibiting several kinases involved in tumor growth and angiogenesis. Sorafenib has been extensively studied in preclinical and clinical trials, which have demonstrated its efficacy and safety in cancer treatment. However, Sorafenib also has some limitations in lab experiments, including its high cost and the development of drug resistance in some patients.

Future Directions

There are several future directions for the research on N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide. One direction is to explore the potential of Sorafenib in combination with other anticancer agents to improve its efficacy and overcome drug resistance. Another direction is to develop new multi-kinase inhibitors with improved specificity and potency in targeting tumor growth and angiogenesis. Additionally, the identification of biomarkers that predict the response to Sorafenib treatment can help to personalize cancer therapy and improve patient outcomes.

Synthesis Methods

The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide involves a multi-step process. The first step involves the reaction of 4-chlorobenzoic acid with 3,4-diethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an amide intermediate. The intermediate is then reacted with 6-(1H-imidazol-1-yl)pyrimidine-4-amine in the presence of a catalyst such as palladium on carbon (Pd/C) to form the final product.

Scientific Research Applications

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Sorafenib has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

properties

IUPAC Name |

3,4-diethoxy-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O3/c1-3-32-20-10-5-17(13-21(20)33-4-2)24(31)29-19-8-6-18(7-9-19)28-22-14-23(27-15-26-22)30-12-11-25-16-30/h5-16H,3-4H2,1-2H3,(H,29,31)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWHWRRGGLJDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)

![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)

![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)

![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2613704.png)

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)